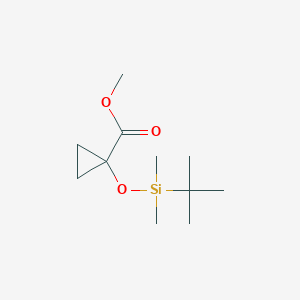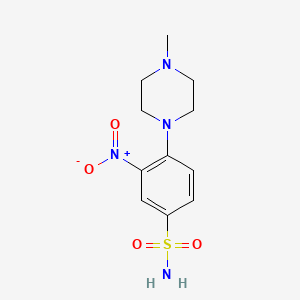![molecular formula C9H9N3O2S B13897783 3-Amino-4-methoxythieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13897783.png)
3-Amino-4-methoxythieno[2,3-b]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-methoxythieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound belongs to the thienopyridine family, which is known for its diverse biological activities and therapeutic potential.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-methoxythieno[2,3-b]pyridine-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with various reagents to form the thienopyridine core . The reaction conditions often include heating in solvents like formic acid or xylene, and the use of catalysts such as calcium chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-4-methoxythieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: Noncatalyzed, regio- and stereoselective hypochlorite oxidation.
Substitution: Reactions with ortho-formylbenzoic acid to form angular isoindole derivatives.
Common Reagents and Conditions
Oxidation: Hypochlorite in different solvents.
Substitution: Ortho-formylbenzoic acid in toluene, catalyzed by para-toluenesulfonic acid.
Major Products Formed
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Inhibitors of enzymes like LIMK1, which are involved in cellular processes.
Medicine: Potential therapeutic agents for diseases due to their biological activity.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Amino-4-methoxythieno[2,3-b]pyridine-2-carboxamide is likely mediated through the inhibition of specific enzymes. For instance, it has been identified as a LIMK1 inhibitor, which affects cellular dynamics and signaling pathways . Another study suggests its action through CDK8 inhibition, which is involved in transcription regulation .
Comparación Con Compuestos Similares
Similar Compounds
3-Aminothieno[2,3-b]pyridine-2-carboxamide: Another member of the thienopyridine family with similar biological activities.
Thieno[3,2-d]pyrimidine derivatives: Known for their diverse biological activities and therapeutic potential.
Uniqueness
3-Amino-4-methoxythieno[2,3-b]pyridine-2-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to act as a potent inhibitor of enzymes like LIMK1 and CDK8 highlights its potential as a therapeutic agent .
Propiedades
Fórmula molecular |
C9H9N3O2S |
|---|---|
Peso molecular |
223.25 g/mol |
Nombre IUPAC |
3-amino-4-methoxythieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C9H9N3O2S/c1-14-4-2-3-12-9-5(4)6(10)7(15-9)8(11)13/h2-3H,10H2,1H3,(H2,11,13) |
Clave InChI |
MBAHGHSNYQXCQX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=C(SC2=NC=C1)C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



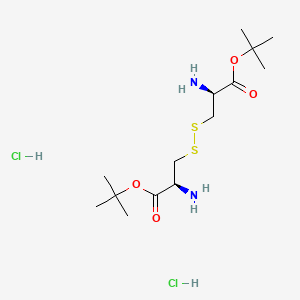
![Ir[tBu(tBu)ppy]2(4,4'-dCF3bpy)PF6](/img/structure/B13897714.png)
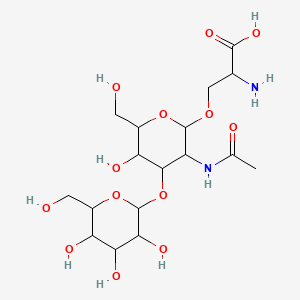
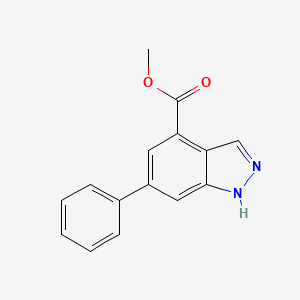

![Bromo[(2,6-pyridinediyl)bis(3-methyl-1-imidazolyl-2-ylidene)]nickel Bromide](/img/structure/B13897731.png)
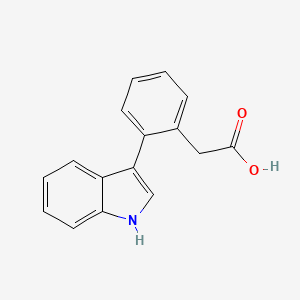
![4-{[(2R,3S,5R)-2-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-5-[4-(2-methylpropanamido)-2-oxo-1,2-dihydropyrimidin-1-yl]oxolan-3-yl]oxy}-4-oxobutanoic acid](/img/structure/B13897741.png)
![(S)-1-((R)-1-Acryloylpiperidin-3-YL)-4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine 1-oxide](/img/structure/B13897742.png)

![3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-pyridinecarboxamide](/img/structure/B13897752.png)
